1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde

Description

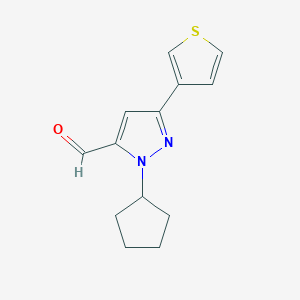

1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a thiophen-3-yl group, and a pyrazole ring with a carbaldehyde functional group

Properties

IUPAC Name |

2-cyclopentyl-5-thiophen-3-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c16-8-12-7-13(10-5-6-17-9-10)14-15(12)11-3-1-2-4-11/h5-9,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUNYJJCHDUDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde typically involves multiple steps, starting with the preparation of the thiophene derivative and the cyclopentyl group. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of thiophene with a halogenated cyclopentyl compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for various substrates.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The pyrazole ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Research has indicated that derivatives of pyrazole compounds exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Case Study: Anticancer Activity

A study explored the anticancer properties of pyrazole derivatives, including those similar to 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest .

Agrochemical Applications

Pyrazole derivatives have been investigated for their efficacy as pesticides and herbicides. The incorporation of thiophene rings enhances the biological activity of these compounds.

Case Study: Pesticidal Activity

Research has shown that certain pyrazole compounds exhibit potent insecticidal activity against agricultural pests. For instance, studies have demonstrated that modifications to the pyrazole structure can lead to increased effectiveness in pest control .

Material Science

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance the conductivity and stability of the resulting materials. This application is particularly relevant for developing efficient energy conversion devices .

Mechanism of Action

The mechanism by which 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amino groups on proteins, potentially altering their function. The pyrazole ring can interact with enzymes and receptors, modulating biological processes.

Comparison with Similar Compounds

1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is unique due to its specific structural features. Similar compounds include:

1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a different position of the thiophene group.

1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a different position of the carbaldehyde group.

These compounds share similarities in their core structure but differ in the positioning of functional groups, leading to variations in their chemical properties and biological activities.

Biological Activity

1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential based on a review of diverse research findings.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed inhibitory effects on various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway .

Anti-inflammatory Effects

Inflammation is a critical factor in the progression of various diseases. Compounds with pyrazole moieties have been shown to inhibit pro-inflammatory cytokines and enzymes like COX-2. This suggests that this compound may hold therapeutic potential for treating inflammatory conditions .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. Studies have indicated that pyrazole derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may contribute to the compound's overall therapeutic efficacy .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.

- Signal Transduction Modulation : It can alter signaling pathways that control cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, the compound protects cells from oxidative damage.

Research Findings

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Cancer Treatment : A clinical trial involving a pyrazole derivative showed promising results in reducing tumor size in patients with advanced solid tumors.

- Inflammation Management : Patients with chronic inflammatory diseases reported symptom relief after treatment with pyrazole-based compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.